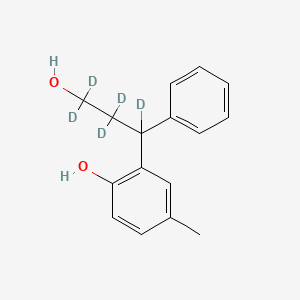

(Rac)-Tolterodine-desdiisopropylamino-ol-d5

Descripción

“(Rac)-Tolterodine-desdiisopropylamino-ol-d5” is a deuterium-labeled derivative of desisopropyl tolterodine, a metabolite of the muscarinic receptor antagonist Tolterodine, which is clinically used to treat overactive bladder syndrome. This compound is characterized by the removal of diisopropylamino groups (desdiisopropylamino modification), the addition of a hydroxyl group (ol), and incorporation of five deuterium atoms (d5) for isotopic labeling. These structural modifications enhance its utility in pharmacokinetic and metabolic studies, enabling precise tracking of drug metabolism without significantly altering biological activity .

Propiedades

Fórmula molecular |

C16H18O2 |

|---|---|

Peso molecular |

247.34 g/mol |

Nombre IUPAC |

4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol |

InChI |

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D |

Clave InChI |

MJPIYYRDVSLOME-BEHIUOGBSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])O)C([2H])(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O |

SMILES canónico |

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 typically involves the deuteration of tolterodine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Rac)-Tolterodine-desdiisopropylamino-ol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original tolterodine compound.

Aplicaciones Científicas De Investigación

(Rac)-Tolterodine-desdiisopropylamino-ol-d5 has several scientific research applications:

Chemistry: Used as a model compound to study deuterium isotope effects and reaction mechanisms.

Biology: Employed in metabolic studies to understand the biotransformation of tolterodine in biological systems.

Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated tolterodine.

Industry: Utilized in the development of deuterated drugs with enhanced stability and reduced side effects.

Mecanismo De Acción

The mechanism of action of (Rac)-Tolterodine-desdiisopropylamino-ol-d5 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, the compound inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium atoms in the compound can influence its metabolic stability and duration of action.

Comparación Con Compuestos Similares

Key Features :

- Molecular Formula: Likely similar to related compounds such as rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (C₁₉H₁₆D₇NO₃) but with five deuterium atoms .

- Applications : Primarily used as an internal standard in mass spectrometry and metabolic pathway studies due to its isotopic stability .

Parent Compound: Tolterodine

- Structure: Contains a diisopropylamino group and a methylphenyl moiety.

- Pharmacological Role : Competitively inhibits muscarinic receptors, reducing bladder muscle contractions .

- Metabolism : Metabolized by CYP2D6 to the active metabolite 5-Hydroxymethyl Tolterodine (5-HMT). Poor metabolizers rely on CYP3A4, leading to variable pharmacokinetics .

- Key Difference : Unlike the deuterated derivative, Tolterodine lacks isotopic labeling and has a shorter metabolic half-life (2–3 hours) .

Active Metabolite: 5-Hydroxymethyl Tolterodine (5-HMT)

- Structure : Hydroxymethyl group replaces the parent compound’s ester moiety.

- Role : Contributes significantly to Tolterodine’s therapeutic effects.

- Comparison: Non-deuterated 5-HMT is pharmacologically active but unsuitable for tracer studies. The deuterated version (e.g., rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6) is used to quantify metabolic exposure .

Deuterated Derivatives

a) rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

- Structure : Desisopropyl modification with six deuterium atoms.

- Molecular Weight : ~305.44 g/mol .

- Applications : Tracks metabolic pathways and improves analytical precision in pharmacokinetic studies .

b) rac 5-Carboxy Desisopropyl Tolterodine-d7

- Structure : Carboxy group replaces hydroxymethyl, with seven deuterium atoms.

- Molecular Weight : 320.44 g/mol .

- Role : Used to study oxidative metabolism and urinary excretion profiles .

c) Fesoterodine

- Structure : Ester prodrug rapidly hydrolyzed to 5-HMT.

- Its esterification enhances bioavailability compared to Tolterodine .

Structural and Functional Differences (Data Table)

| Compound | Key Modifications | Deuterium Atoms | Molecular Weight (g/mol) | Primary Use |

|---|---|---|---|---|

| Tolterodine | Parent compound | 0 | 325.48 | Therapeutic agent |

| 5-Hydroxymethyl Tolterodine (5-HMT) | Hydroxymethyl group | 0 | 341.44 | Active metabolite |

| rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | Desisopropyl + d6 labeling | 6 | 305.44 | Metabolic tracer |

| rac 5-Carboxy Desisopropyl Tolterodine-d7 | Carboxy + d7 labeling | 7 | 320.44 | Oxidative metabolism studies |

| Fesoterodine | Ester prodrug | 0 | 411.52 | Therapeutic agent (prodrug) |

Research Implications

- Pharmacokinetic Studies: Deuterated compounds like “(Rac)-Tolterodine-desdiisopropylamino-ol-d5” enable precise quantification of drug exposure in both extensive and poor metabolizers, addressing inter-individual variability in CYP2D6 activity .

- Analytical Chemistry: The isotopic labeling (d5 vs. d6/d7) allows differentiation between endogenous and exogenous metabolites in mass spectrometry, improving data accuracy .

Actividad Biológica

(Rac)-Tolterodine-desdiisopropylamino-ol-d5 is a derivative of tolterodine, a muscarinic receptor antagonist primarily used to treat overactive bladder (OAB). This compound has gained interest in pharmacological research due to its potential efficacy and safety profile. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing side effects.

Tolterodine functions by selectively blocking muscarinic receptors in the bladder, leading to decreased detrusor muscle activity. This results in reduced urinary frequency and urgency. The specific action of this compound involves similar mechanisms, although its pharmacokinetic properties may differ due to structural modifications.

Efficacy Studies

-

Clinical Trials Overview :

- A series of randomized, double-blind trials evaluated the efficacy of tolterodine in patients with OAB. The studies demonstrated significant improvements in micturition frequency and patient-reported outcomes when compared to placebo and other anticholinergic agents like oxybutynin .

- In one study involving 1,120 patients, tolterodine at doses of 1 mg and 2 mg showed a significant reduction in the number of micturitions per day (P < 0.001) compared to placebo .

- Urodynamic Findings :

Safety Profile

- Adverse events such as dry mouth were significantly less frequent with tolterodine compared to oxybutynin, leading to better tolerability and adherence among patients . This aspect is vital for long-term management of OAB.

Case Study 1: Efficacy in Different Populations

A clinical case study involving elderly patients demonstrated that tolterodine effectively reduced urinary incontinence episodes while maintaining a favorable safety profile. Patients reported an improved quality of life with minimal side effects, highlighting the compound's suitability for geriatric populations.

Case Study 2: Long-term Use

Another case involved a cohort of patients undergoing long-term treatment with tolterodine. Over a period of two years, the majority maintained symptom control without significant adverse effects, suggesting that this compound may offer sustained benefits over extended use.

Data Summary

The following table summarizes key findings from clinical studies related to the biological activity of tolterodine and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.